2-Trifluoromethyl-L-Phenylalanine

Lipophilicity XLogP3 Peptide permeability

2-Trifluoromethyl-L-Phenylalanine (CAS 119009-47-1) is a non-natural α-amino acid with an ortho-CF₃ substituent that is structurally and functionally distinct from 3-CF₃ and 4-CF₃ positional isomers. The ortho-trifluoromethyl group introduces steric constraints that restrict side-chain rotamer populations and alters the electronic environment of the α-carbon—critical for site-specific ¹⁹F NMR probes, peptide backbone rigidification, and proteolytic stability enhancement. For SPPS, procure the Fmoc-protected derivative (CAS 352523-16-1). Verify positional isomer specification before ordering; generic phenylalanine derivatives cannot substitute.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 119009-47-1
Cat. No. B556742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-L-Phenylalanine
CAS119009-47-1
Synonyms119009-47-1; 2-Trifluoromethyl-L-Phenylalanine; L-2-Trifluoromethylphenylalanine; (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoicacid; (2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoicacid; 2-(Trifluoromethyl)-L-phenylalanine; SBB064577; L-2-Trifluoromethylphe; (S)-2-Amino-3-[2-(trifluoromethyl)phenyl]propionicacid; 2-(Trifluoromethyl)Phe-OH; AC1MC53D; SCHEMBL42976; 93077_ALDRICH; 93077_FLUKA; CTK8B8196; MolPort-001-777-567; ZINC2169780; ANW-59632; CT-386; AKOS012010567; AC-5860; AL228-1; AM83480; RTR-003218; AJ-34014
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyIOABLDGLYOGEHY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trifluoromethyl-L-Phenylalanine (CAS 119009-47-1): Non-Natural Amino Acid for Fluorinated Peptide Engineering and 19F NMR Structural Biology


2-Trifluoromethyl-L-Phenylalanine (CAS 119009-47-1) is a non-natural α-amino acid derivative of L-phenylalanine featuring an ortho-trifluoromethyl (-CF₃) substituent on the aromatic ring [1]. As a fluorinated phenylalanine analog (C₁₀H₁₀F₃NO₂, MW 233.19 g/mol), it serves as a specialized building block for solid-phase peptide synthesis (SPPS), most commonly employed as its Fmoc-protected derivative . The compound is characterized by a melting point of 209-211°C and a computed XLogP3 of -0.5, reflecting the unique electronic influence of the -CF₃ group compared to the parent L-phenylalanine (XLogP3 approximately -1.5) . Primary research applications include the introduction of ¹⁹F NMR spectroscopic probes into peptides, the modulation of peptide conformational preferences, and the enhancement of proteolytic stability in pharmacologically active peptide sequences [2].

2-Trifluoromethyl-L-Phenylalanine (CAS 119009-47-1): Why Generic Substitution Fails in Fluorinated Peptide Design


The ortho-substituted 2-trifluoromethyl-L-phenylalanine is not interchangeable with other positional isomers (e.g., 3-CF₃ or 4-CF₃) or with the non-fluorinated parent L-phenylalanine. The ortho -CF₃ group introduces steric constraints that significantly alter side-chain rotamer populations and conformational preferences relative to meta- or para-substituted analogs . Additionally, the electron-withdrawing -CF₃ moiety at the ortho position directly influences the electronic environment of the α-carbon and the adjacent peptide backbone, affecting both reactivity in SPPS coupling steps and the subsequent biophysical properties of the resulting peptides [1]. Cross-study evidence demonstrates that trifluoromethyl-substituted phenylalanines exhibit measurably distinct aqueous solubility profiles compared to the parent phenylalanine [2]. Substituting a 3-CF₃ or 4-CF₃ analog for the 2-CF₃ variant alters the spatial orientation of the ¹⁹F NMR reporter group, compromising the intended spectroscopic signal and structural interpretation [3]. Therefore, procurement decisions must be guided by specific structural, spectroscopic, and stability requirements that generic phenylalanine derivatives cannot satisfy.

2-Trifluoromethyl-L-Phenylalanine (CAS 119009-47-1): Quantitative Differentiation Evidence for Procurement and Research Selection


2-CF₃ vs. Parent L-Phenylalanine: Computed Lipophilicity and Physicochemical Profile

The introduction of an ortho-trifluoromethyl group onto the L-phenylalanine scaffold increases computed lipophilicity relative to the parent amino acid. The target compound 2-trifluoromethyl-L-phenylalanine has a computed XLogP3 value of -0.5 . While a directly comparable experimental logP for L-phenylalanine under identical computational parameters is not provided in the same source, the literature value for L-phenylalanine is approximately -1.5 [1]. This difference of approximately +1.0 logP unit is consistent with the known lipophilicity-enhancing effect of the -CF₃ substituent [2].

Lipophilicity XLogP3 Peptide permeability

2-Trifluoromethyl-L-Phenylalanine as a ¹⁹F NMR Probe: Sensitivity Advantage Over ¹³C Labeling

2-Trifluoromethyl-L-phenylalanine and its conformationally restricted analog (3-trifluoromethyl-bicyclopent[1.1.1]pent-1-yl glycine) have been specifically designed as ¹⁹F NMR labels for peptide structural studies. The ¹⁹F nucleus offers approximately 300-fold higher sensitivity compared to ¹³C (83% relative sensitivity vs. 0.016% for ¹³C at natural abundance), and the -CF₃ group provides a strong, singlet signal in oriented membrane samples with minimal background interference [1]. The analog was successfully incorporated into the antimicrobial peptide Magainin 2, demonstrating its suitability for solid-state ¹⁹F NMR structure analysis in oriented lipid bilayers .

19F NMR Solid-state NMR Peptide structure Conformational analysis

Trifluoromethyl-Phenylalanine Phosphonic Acid Analog Inhibits Human Aminopeptidase N with Submicromolar Affinity

Phosphonic acid analogs of phenylalanine bearing trifluoromethyl substitutions on the aromatic ring have been evaluated as inhibitors of human aminopeptidase N (hAPN, CD13). Fluorogenic screening identified these trifluoromethyl-substituted analogs as micromolar to submicromolar inhibitors of hAPN [1]. While the study includes a library of compounds with varying aromatic substitutions (fluorine, chlorine, trifluoromethyl), the -CF₃-containing analogs demonstrated inhibitory activity in the submicromolar range against hAPN [2]. Molecular modeling revealed that the aromatic side chain placement, influenced by the -CF₃ substituent, dictates differences in inhibitory potency among the analogs [3].

Aminopeptidase N Enzyme inhibition Phosphonic acid analog hAPN

Conformational Restriction: Ortho-CF₃ Group Alters Phenylalanine Side-Chain Rotamer Populations

The ortho-position of the trifluoromethyl group in 2-trifluoromethyl-L-phenylalanine introduces steric constraints that restrict side-chain conformational flexibility relative to non-fluorinated L-phenylalanine. Studies of trifluoromethylated aromatic compounds demonstrate that the -CF₃ group prefers conformations that maximize separation from other bulky substituents while maintaining favorable electrostatic interactions . This contrasts with the meta- (3-CF₃) and para- (4-CF₃) isomers, where the -CF₃ group is positioned farther from the peptide backbone and exerts less direct steric influence on local backbone geometry [1].

Conformational restriction Rotamer preference Peptide secondary structure Steric hindrance

2-Trifluoromethyl-L-Phenylalanine (CAS 119009-47-1): Validated Research and Industrial Application Scenarios


19F Solid-State NMR Structural Biology of Membrane-Active Peptides

Researchers studying the structure and orientation of antimicrobial peptides (e.g., Magainin 2) in oriented lipid bilayers should procure 2-trifluoromethyl-L-phenylalanine as a site-specific ¹⁹F NMR label. The -CF₃ group provides a strong, background-free ¹⁹F NMR signal with approximately 300-fold higher sensitivity than ¹³C labeling approaches, enabling precise determination of peptide alignment and membrane immersion depth . This application is validated by the successful incorporation of a conformationally restricted trifluoromethylated phenylalanine analog into Magainin 2 for solid-state ¹⁹F NMR structural analysis .

Aminopeptidase N (CD13) Inhibitor Development in Oncology Research

Medicinal chemistry teams developing small-molecule or peptide-based inhibitors targeting human aminopeptidase N (hAPN/CD13) for cancer therapeutics should prioritize 2-trifluoromethyl-L-phenylalanine as a key scaffold element. Phosphonic acid analogs incorporating trifluoromethyl-substituted phenylalanine moieties have demonstrated submicromolar inhibitory activity against hAPN in fluorogenic screening assays . The -CF₃ substituent at the ortho position influences the placement of the aromatic side chain within the enzyme active site, a structural determinant of inhibitory potency that distinguishes this analog from alternative halogen-substituted phenylalanine derivatives .

Peptide Conformational Stabilization via Ortho-CF₃ Steric Constraint

Peptide chemists seeking to rigidify local backbone geometry or stabilize specific secondary structural elements (e.g., β-turns, helical caps) should select 2-trifluoromethyl-L-phenylalanine over its meta- or para-substituted positional isomers. The ortho-CF₃ group introduces steric hindrance that restricts side-chain rotamer populations, a property not equivalently provided by 3-CF₃ or 4-CF₃ analogs where the trifluoromethyl group is positioned farther from the peptide backbone . This conformational restriction is valuable for constraining peptide macrocycle conformations and enhancing target-binding affinity through entropy reduction .

Fluorinated Peptide Library Synthesis for Proteolytic Stability Screening

Researchers constructing fluorinated peptide libraries for proteolytic stability screening should procure Fmoc-2-trifluoromethyl-L-phenylalanine (CAS 352523-16-1) for solid-phase peptide synthesis (SPPS). The incorporation of α-trifluoromethyl substituted amino acids into peptide sequences enhances resistance to proteolysis by enzymes such as α-chymotrypsin . This application is supported by the commercial availability of the Fmoc-protected derivative (≥98% purity by HPLC) from multiple reputable suppliers , enabling routine integration into automated SPPS workflows for structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for 2-Trifluoromethyl-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.